molecular formula C16H24ClNO2 B13349438 1-Phenethylpiperidin-4-yl propionate hydrochloride

1-Phenethylpiperidin-4-yl propionate hydrochloride

Cat. No.: B13349438
M. Wt: 297.82 g/mol
InChI Key: AQCXDPFMNWMWRQ-UHFFFAOYSA-N
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Description

1-Phenethylpiperidin-4-yl propionate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethylpiperidin-4-yl propionate hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenethylpiperidin-4-yl propionate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenethylpiperidin-4-yl propionate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives and fentanyl analogs.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with opioid receptors.

    Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 1-Phenethylpiperidin-4-yl propionate hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesia and other opioid-like effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenethylpiperidin-4-yl propionate hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its solubility in water as a hydrochloride salt also makes it more versatile for various applications.

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

[1-(2-phenylethyl)piperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-2-16(18)19-15-9-12-17(13-10-15)11-8-14-6-4-3-5-7-14;/h3-7,15H,2,8-13H2,1H3;1H

InChI Key

AQCXDPFMNWMWRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCN(CC1)CCC2=CC=CC=C2.Cl

Origin of Product

United States

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